1,4-Bis(3-aminopropoxy)butane is a chemical compound with the molecular formula C10H24N2O2. It features a linear structure characterized by two 3-aminopropoxy groups attached to a butane backbone. This compound is notable for its potential applications in various fields, including polymer chemistry and materials science. Its structure allows for multiple functionalization possibilities, making it an interesting subject for research and development.
Several methods have been developed for synthesizing 1,4-bis(3-aminopropoxy)butane:
These synthesis methods highlight the versatility of the compound and its ability to be modified for specific applications.
1,4-Bis(3-aminopropoxy)butane has several notable applications:
Interaction studies involving 1,4-bis(3-aminopropoxy)butane focus on its reactivity with different substrates and its role in polymerization kinetics. Research indicates that the presence of multiwalled carbon nanotubes can significantly influence the polymerization behavior of epoxy systems containing this compound . Additionally, studies on metal complexes formed with this compound reveal insights into its coordination chemistry and potential applications in catalysis.
Several compounds share structural similarities with 1,4-bis(3-aminopropoxy)butane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,4-Bis(3-aminopropyl) ether | C10H24N2O2 | Similar structure; used in similar applications |
1,6-Hexanediamine | C6H16N2 | Contains longer carbon chain; used as a hardener |
Triethylenetetramine | C6H18N4 | Contains multiple amine groups; used in adhesives |
Polyetheramine (various formulations) | Varies | Used as curing agents; more complex structure |
The uniqueness of 1,4-bis(3-aminopropoxy)butane lies in its specific combination of functional groups and chain length, allowing for tailored applications in both material science and biological research. Its ability to form stable complexes and enhance the properties of epoxy resins further distinguishes it from similar compounds.
1,4-Bis(3-aminopropoxy)butane is a bifunctional aliphatic amine with the molecular formula C₁₀H₂₄N₂O₂ and a molecular weight of 204.31 g/mol. Its IUPAC name is 3-[4-(3-aminopropoxy)butoxy]propan-1-amine, reflecting its structural symmetry. The compound is registered under CAS number 7300-34-7 and is alternatively named 4,9-dioxa-1,12-dodecanediamine or 1,4-butanediol bis(3-aminopropyl) ether.
The molecule consists of a central 1,4-butanediol backbone flanked by two 3-aminopropoxy groups (Fig. 1). Key structural attributes include:
The SMILES notation (NCCCOCCCCOCCCN) and InChIKey (YOOSAIJKYCBPFW-UHFFFAOYSA-N) provide precise digital identifiers for computational modeling. No stereoisomers are reported due to the absence of chiral centers.
1,4-Bis(3-aminopropoxy)butane has the molecular formula C₁₀H₂₄N₂O₂, indicating it contains 10 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [3] [7]. The molecular weight of the compound is 204.31 g/mol, as determined by its atomic composition [9] [10].
The structure of 1,4-Bis(3-aminopropoxy)butane consists of a central butane chain (4 carbon atoms) with oxygen atoms attached at positions 1 and 4 [7]. Each oxygen atom is further connected to a propylamine group (3 carbon atoms terminated with an amino group) [3] [15]. This creates a symmetrical molecule with the amino groups positioned at the terminal ends of the structure [7].
Modern chemical databases use various string notations to represent the structure of compounds [7] [15]. For 1,4-Bis(3-aminopropoxy)butane, these include:
Identifier Type | Value |
---|---|
SMILES | NCCCOCCCCOCCCN |
InChI | InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2 |
InChIKey | YOOSAIJKYCBPFW-UHFFFAOYSA-N |
These string notations provide a standardized way to represent the chemical structure in databases and publications [7] [13].
At room temperature, 1,4-Bis(3-aminopropoxy)butane exists as a colorless to light yellow liquid [9] [10]. The compound's physical appearance can vary slightly depending on purity and storage conditions [3] [10].
The physical constants of 1,4-Bis(3-aminopropoxy)butane have been determined through experimental measurements and are summarized in the following table [9] [10]:
Property | Value |
---|---|
Melting Point | 4.5 °C |
Boiling Point | 134-136 °C (at 4 mm Hg pressure) |
Density | 0.962 g/mL at 25 °C |
Flash Point | >230 °F |
These physical properties are important for handling and processing the compound in laboratory and industrial settings [9] [10].
Infrared spectroscopy is a valuable technique for identifying 1,4-Bis(3-aminopropoxy)butane through its characteristic absorption bands [14] [12]. The compound shows distinctive absorption patterns for:
Mass spectrometry provides valuable structural information about 1,4-Bis(3-aminopropoxy)butane through its fragmentation pattern [13] [12]. The mass spectrum typically shows:
Nuclear Magnetic Resonance spectroscopy is particularly useful for confirming the structure of 1,4-Bis(3-aminopropoxy)butane [12] [14]:
The proton NMR spectrum of 1,4-Bis(3-aminopropoxy)butane typically shows the following characteristic signals [12] [14]:
The carbon-13 NMR spectrum provides additional structural confirmation with signals corresponding to [12] [14]:
The synthesis of 1,4-Bis(3-aminopropoxy)butane typically involves reactions between 1,4-butanediol and appropriate aminopropyl derivatives [6] . Common synthetic approaches include:
Industrial production of 1,4-Bis(3-aminopropoxy)butane often employs optimized versions of laboratory synthesis routes, with modifications to improve yield and purity [9] [10]. The process typically involves:
The terminal amino groups in 1,4-Bis(3-aminopropoxy)butane exhibit typical amine reactivity, making the compound valuable in various chemical transformations [6]:
1,4-Bis(3-aminopropoxy)butane serves as an important building block in the synthesis of various compounds and materials [6] [16]:
Corrosive;Acute Toxic;Irritant